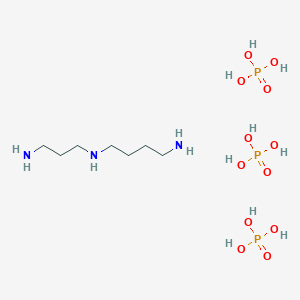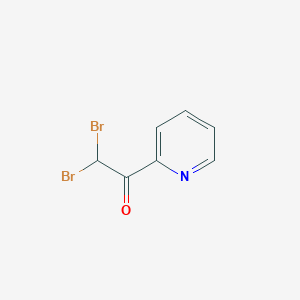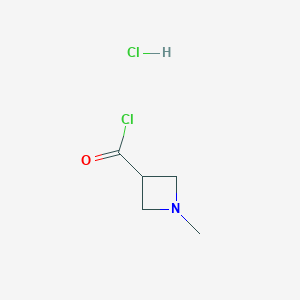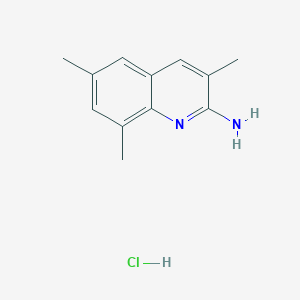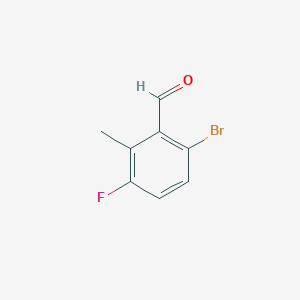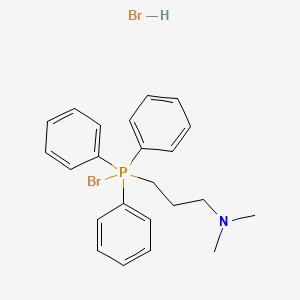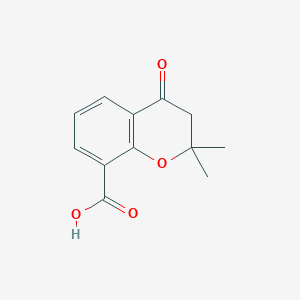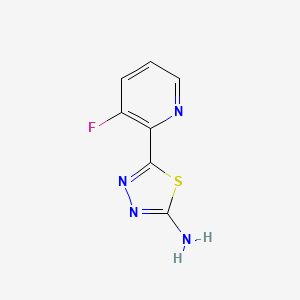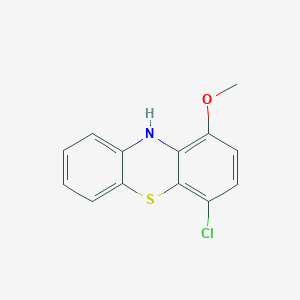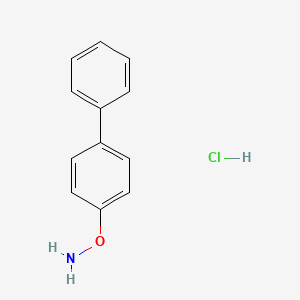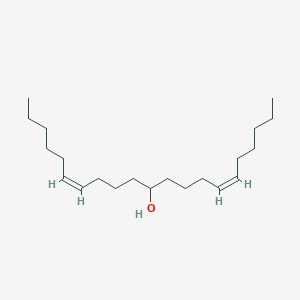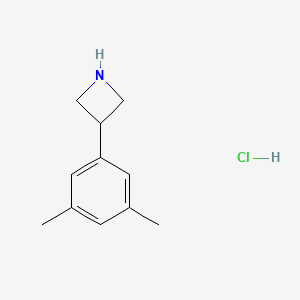
3-(3,5-Dimethylphenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Méthodes De Préparation
The synthesis of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent mixture of acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(3,5-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ring strain and the presence of the nitrogen atom make it a potent nucleophile, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-(3,5-Dimethylphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives such as:
3,3-Difluoroazetidine Hydrochloride: This compound has fluorine substituents that enhance its lipophilicity and reactivity.
3-(3,5-Dimethoxyphenyl)azetidine Hydrochloride: The presence of methoxy groups increases its electron-donating properties, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-9(2)5-10(4-8)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
Clé InChI |
MPLTYVSFUOPQBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2CNC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


